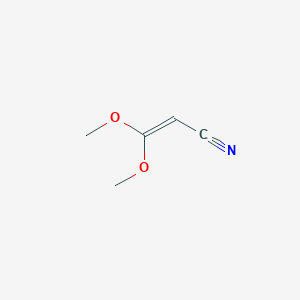

3,3-Dimethoxyprop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dimethoxyprop-2-enenitrile is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3,3-Dimethoxyprop-2-enenitrile, with the chemical formula C5H7NO2, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies based on diverse research findings.

- Molecular Formula : C5H7NO2

- Molecular Weight : 113.11 g/mol

- Structure : The compound features a propene backbone with two methoxy groups and a nitrile functional group.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. For instance, it can be synthesized via the reaction of methoxyacetaldehyde with malononitrile in the presence of a base. This method allows for the production of the compound with good yields and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound possesses moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Cytotoxicity Studies

In addition to antimicrobial effects, cytotoxicity assays have been conducted to assess the compound's potential as an anticancer agent. In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis at concentrations above 50 µM. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 55 |

These results indicate that the compound may interfere with cancer cell proliferation and viability.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may involve:

- Inhibition of Enzymatic Activity : The nitrile group may interact with key enzymes involved in cellular metabolism.

- Induction of Oxidative Stress : The compound could increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against multidrug-resistant bacterial strains. The authors reported that the compound showed synergistic effects when combined with conventional antibiotics.

- Cytotoxic Effects on Cancer Cells : Research conducted by Achi et al. demonstrated that derivatives of similar compounds exhibited enhanced cytotoxicity when modified at specific positions on the molecular structure. This suggests potential pathways for improving the efficacy of this compound derivatives in cancer therapy.

Applications De Recherche Scientifique

Introduction to 3,3-Dimethoxyprop-2-enenitrile

This compound (C5H7NO2) is a versatile organic compound that has garnered attention in various scientific fields. Its unique structure, featuring both a nitrile and methoxy groups, lends itself to multiple applications across chemistry, materials science, and pharmaceuticals. This article delves into the applications of this compound, supported by comprehensive data tables and case studies.

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic addition reactions makes it valuable for creating biologically active molecules. For instance, it can be utilized in the synthesis of specific drug analogs through molecular imprinting techniques, which allow for the design of drug mimics with desired biological activity .

Polymer Chemistry

The compound has potential applications in polymer chemistry. It can be used as a monomer or co-monomer in the production of polymers with specific properties. For example, its incorporation into polymer matrices can enhance mechanical properties or provide functional groups for further chemical modification .

Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymerization Type | Free Radical |

| Reactivity | Moderate |

| Glass Transition Temperature (Tg) | Variable (depends on polymer structure) |

Food Spoilage Sensors

A notable application of this compound is in the development of polymeric food spoilage sensors. These sensors utilize the compound's ability to respond to biogenic amines produced during food spoilage, allowing for real-time monitoring of food quality . This application is critical for food safety and waste reduction.

Case Study: Food Spoilage Detection

In a study involving food spoilage sensors made from polymers incorporating this compound:

- Objective : To develop a sensor that changes color in response to spoilage.

- Method : Polymers were synthesized with varying concentrations of the compound.

- Results : The sensor exhibited a clear color change correlating with amine concentration, demonstrating its effectiveness in detecting spoilage.

Fragrance and Flavor Industry

The compound is also explored within the fragrance and flavor industry due to its potential as a flavoring agent. Its pleasant aromatic profile can be utilized in various consumer products. Regulatory bodies like IFRA have established standards for its safe use in fragrances .

Regulatory Standards

| Standard Body | Regulation Type | Maximum Concentration |

|---|---|---|

| IFRA | Fragrance Use | 0.5% |

Propriétés

IUPAC Name |

3,3-dimethoxyprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-7-5(8-2)3-4-6/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNINIWJJIXFSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=CC#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627026 |

Source

|

| Record name | 3,3-Dimethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15732-02-2 |

Source

|

| Record name | 3,3-Dimethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.